molecular formula C23H22F3N3O2 B2737982 2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251615-95-8

2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2737982
CAS No.: 1251615-95-8
M. Wt: 429.443
InChI Key: ZMCGOGQSLRSWLG-UHFFFAOYSA-N
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Description

2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a chlorinated phenyl group, a pyrrolidinyl group, and a thiazolopyrimidine moiety, which contribute to its unique chemical properties and potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, 2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-(2,4,6-trimethylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound may be studied for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety profiles, are key areas of investigation.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the chlorination of a methylphenyl precursor, followed by the formation of the thiazolopyrimidine core through cyclization reactions. The pyrrolidinyl group is then introduced via nucleophilic substitution or addition reactions. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrrolidinyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl or pyrrolidinyl moieties.

Mechanism of Action

The mechanism of action of 2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-(2,4,6-trimethylphenyl)acetamide include other thiazolopyrimidine derivatives, pyrrolidinyl compounds, and chlorinated phenyl compounds. Examples include:

  • Thiazolopyrimidine analogs with different substituents on the pyrimidine ring.
  • Pyrrolidinyl derivatives with varying alkyl or aryl groups.
  • Chlorinated phenyl compounds with different positions of the chlorine atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique arrangement contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2/c1-13-9-14(2)21(15(3)10-13)28-19(30)12-31-20-11-16(4)27-22(29-20)17-5-7-18(8-6-17)23(24,25)26/h5-11H,12H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCGOGQSLRSWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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